molecular formula C8H16N2O2 B8673137 tert-Butyl pyrazolidine-3-carboxylate CAS No. 88767-25-3

tert-Butyl pyrazolidine-3-carboxylate

Cat. No. B8673137
CAS RN: 88767-25-3
M. Wt: 172.22 g/mol
InChI Key: PBBMANKGIAFOFD-UHFFFAOYSA-N
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Description

Tert-Butyl pyrazolidine-3-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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properties

CAS RN

88767-25-3

Product Name

tert-Butyl pyrazolidine-3-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl pyrazolidine-3-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h6,9-10H,4-5H2,1-3H3

InChI Key

PBBMANKGIAFOFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1,1-Dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate (5.30 g, 12.03 mmol) was dissolved in methanol (100 mL) and 10% Pd/C (degussa type) (1.06 g, 0.996 mmol) was added. The mixture was stirred under a balloon of hydrogen for 60 min. LCMS showed clean deprotection. HCl in ether (6.02 mL, 12.03 mmol) was added, and the mixture was stirred 5 min. The catalyst was filtered off and the filtrate was evaporated, yielding 1,1-dimethylethyl 3-pyrazolidinecarboxylate.HCl (2.45 g, 11.74 mmol, 98% yield) as an orange solid.
Name
3-(1,1-Dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.06 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate (2.00 kg, 4.54 mol) in 10 L methanol was charged into a 20 L four-necked round-bottomed flask under N2 (gas). Then 200 g Pd/C (10%, 65% water) was added carefully to the mixture solution. H2 (gas) was introduced to exchange N2 (gas) three times. The mixture solution was allowed to react at 25° C. under 1 atm of H2 for 8 h until the starting material was consumed completely. N2 (gas) was introduced to remove excess H2 (gas). A filtration was performed to remove the catalyst. The filtrate can be used in the next step without further purification.
Name
3-(1,1-dimethylethyl) 1,2-bis(phenylmethyl) 1,2,3-pyrazolidinetricarboxylate
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
catalyst
Reaction Step Three

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